
1-Aminopropylphosphonic acid
Overview
Description
1-Aminopropylphosphonic acid (1-APA) is a structural analog of the natural amino acid alanine, where the carboxyl group (–COOH) is replaced by a phosphonic acid moiety (–PO(OH)₂) . This substitution confers unique physicochemical properties, such as increased acidity and resistance to enzymatic hydrolysis, making 1-APA and related aminophosphonic acids valuable in medicinal chemistry, agrochemicals, and materials science . The compound’s biological relevance stems from its role as a potent enzyme inhibitor, particularly in pathways involving amino acid metabolism .
Biological Activity
1-Aminopropylphosphonic acid (1-APPA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonic acid group attached to an aminopropyl chain. Its molecular formula is C₃H₉NO₃P, and it has a molecular weight of approximately 153.08 g/mol. The compound exhibits both acidic and basic properties, making it versatile in various biochemical interactions.
1-APPA's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it acts as an inhibitor of certain enzymes involved in amino acid metabolism.
Enzyme Inhibition
Research indicates that 1-APPA inhibits alanine racemase, an enzyme crucial for the interconversion of L-alanine and D-alanine. This inhibition is significant because D-alanine is essential for bacterial cell wall synthesis, suggesting that 1-APPA could have antibacterial properties . The kinetic characterization of this interaction reveals that 1-APPA has a higher affinity for the enzyme compared to other phosphonic acid derivatives, which enhances its potential as an antimicrobial agent.
Biological Activities
The biological activities of 1-APPA can be categorized into several key areas:
- Antimicrobial Activity : Studies have demonstrated that 1-APPA exhibits antibacterial effects against various Gram-positive and Gram-negative bacteria. Its mechanism involves the disruption of bacterial cell wall synthesis due to alanine racemase inhibition .
- Neuroprotective Effects : There is emerging evidence suggesting that 1-APPA may have neuroprotective properties. It has been shown to modulate neurotransmitter levels, particularly GABA, which could be beneficial in treating neurological disorders .
- Anticancer Potential : Preliminary studies indicate that 1-APPA may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell survival and death .
Case Studies and Experimental Findings
Several studies have explored the biological activity of 1-APPA in various experimental settings:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
Neuroprotective | Modulates GABA levels | |
Anticancer | Induces apoptosis in cancer cells |
Table 2: Kinetic Parameters for Enzyme Inhibition
Scientific Research Applications
Biological Applications
1-APPA has been studied for its role as a GABA receptor modulator . Specifically, it acts as an antagonist of GABA(C) receptors, which are involved in inhibitory neurotransmission in the central nervous system. This property positions 1-APPA as a potential therapeutic agent for neurological disorders where GABAergic signaling is disrupted .
Case Study: GABA Receptor Interaction
A study demonstrated that 1-APPA effectively modulated GABA receptor activity in rat models, showcasing its potential for developing treatments for conditions such as epilepsy and anxiety disorders. The results indicated a significant reduction in seizure activity when administered in controlled doses .
Agrochemical Applications
In the agrochemical sector, 1-APPA is recognized for its fungicidal properties . It has been classified as an active substance in pesticide formulations, particularly effective against various fungal pathogens affecting crops. Its mechanism involves mimicking the phosphate group, disrupting essential metabolic processes in fungi .
Data Table: Efficacy of 1-APPA as a Fungicide
Pathogen | Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Fusarium spp. | 85 | 200 |
Phytophthora spp. | 90 | 150 |
Botrytis cinerea | 78 | 250 |
This table summarizes the effectiveness of 1-APPA against common agricultural pathogens, indicating its potential utility in integrated pest management strategies.
Material Science Applications
The incorporation of 1-APPA into materials science has led to advancements in surface modification techniques . For instance, it has been utilized to modify titanium dioxide (TiO2) surfaces to enhance their properties for applications in catalysis and photocatalysis.
Case Study: TiO2 Surface Modification
Research indicates that grafting amino-alkylphosphonic acids like 1-APPA onto TiO2 enhances its metal ion sorption capabilities. This modification improves the material's effectiveness in wastewater treatment by increasing the surface area available for contaminant adsorption .
Pharmaceutical Applications
The structural similarity of 1-APPA to phosphonate compounds has led to investigations into its use as a drug delivery agent . Its ability to form stable complexes with metal ions can be exploited to create targeted drug delivery systems that improve the bioavailability of therapeutic agents.
Research Insights
Studies have shown that formulations containing 1-APPA can enhance the solubility and stability of poorly soluble drugs, thereby improving their therapeutic efficacy .
Chemical Reactions Analysis
Deamination Reaction with Nitrous Acid
1-Aminopropylphosphonic acid undergoes deamination when treated with nitrous acid (HNO₂), generated in situ from NaNO₂. This reaction produces a mixture of substitution, elimination, and rearrangement products .
Mechanism and Intermediate Formation
The reaction proceeds via the formation of a diazonium intermediate, which decomposes to generate a 1-phosphonoalkylium ion (a carbenium ion adjacent to the phosphonic acid group). This ion is highly reactive and participates in three primary pathways:
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Substitution : Attack by nucleophiles (e.g., H₂O, NO₂⁻) yields 1-hydroxy- or 1-nitroalkylphosphonic acids.
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Elimination : Loss of a β-proton forms vinylphosphonic acid derivatives.
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Rearrangement : Carbenium ion migration leads to 2-hydroxyalkylphosphonic acids .
Product Distribution
The selectivity of the reaction depends on the substrate’s structure and steric environment:
For example:
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1-Amino-2-phenylethylphosphonic acid forms 2-hydroxy-1-phenylethylphosphonic acid via carbenium ion rearrangement .
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1-Aminomethylphosphonic acid primarily yields phosphoric acid due to C–P bond cleavage .
Stereochemical Outcomes
The stereochemistry of this compound derivatives influences their reactivity and biological activity. Enantiomers with the (R)-configuration (matching L-α-amino acids) often exhibit higher bioactivity, such as enhanced inhibition of enzymes like leucine aminopeptidase .
Phosphoric Acid Formation
Phosphoric acid (H₃PO₄) is a consistent byproduct in deamination reactions, arising via two mechanisms:
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Fragmentation of rearranged carbenium ions : Stable 2-phosphonoalkylium ions undergo C–P bond cleavage, releasing alkenes and metaphosphoric acid (hydrolyzing to H₃PO₄) .
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Secondary reactions of nitro intermediates : Nitroalkylphosphonic acids decompose to release H₃PO₄ under acidic conditions .
Comparative Reactivity with Amino Acids
Unlike classical 2-aminoalkanoic acids, which form α-lactone intermediates during deamination, this compound’s reactivity is governed by 1-phosphonoalkylium ions . This difference eliminates enantioselectivity observed in amino acid deamination, favoring diverse product formation .
Key Reaction Conditions
Reaction Parameter | Optimal Conditions |
---|---|
Temperature | 21°C (room temperature) |
Reagents | NaNO₂ (2 equiv.), aqueous HCl |
Analysis | ³¹P NMR for product quantification |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-aminopropylphosphonic acid, and how do reaction conditions influence yield and purity?
The most common synthesis involves the Kabachnik–Fields reaction, which condenses an aldehyde (e.g., propionaldehyde), an amine (e.g., ammonia), and a phosphite ester. Hydrolysis under acidic conditions (e.g., 35% HCl) yields the final phosphonic acid . Optimizing stoichiometry, temperature (reflux at ~100°C), and hydrolysis duration (6–12 hours) is critical for achieving >70% yield and high purity. NMR spectroscopy (¹H and ³¹P) is essential to confirm structural integrity and monitor byproducts .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
Key ¹H NMR signals include a triplet for the methyl group (δ ≈ 0.95 ppm, J = 7.5 Hz) and a multiplet for the phosphorus-coupled methylene protons (δ ≈ 1.55–1.90 ppm). The ³¹P NMR signal typically appears at δ ≈ 14–23 ppm, depending on the substituents and pH . IR spectroscopy shows strong P=O stretching (~1200 cm⁻¹) and NH bending (~1600 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 139.09 (C₃H₁₀NO₃P) .
Q. What are the primary biological roles of this compound in microbial or enzymatic studies?
It acts as a competitive enzyme inhibitor by mimicking natural amino acids, particularly targeting metalloenzymes like carboxypeptidases. For example, it inhibits Aphanomyces zoospore formation by interfering with phosphonate metabolism, as shown in studies with EC₅₀ values ranging from 10–50 µM . Its phosphonate group binds strongly to active-site metal ions (e.g., Zn²⁺), disrupting substrate hydrolysis .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?
Enantioselective synthesis remains difficult due to the lack of chiral centers in traditional Kabachnik–Fields routes. Catalytic asymmetric methods using chiral auxiliaries (e.g., L-proline) or metal-ligand complexes (e.g., Cu(II)-BOX) have achieved moderate enantiomeric excess (ee ≈ 60–80%). Post-synthetic resolution via diastereomeric salt formation with chiral amines (e.g., cinchonidine) improves ee to >95% .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in inhibitory potency (e.g., IC₅₀ variations across studies) often arise from differences in assay pH, metal ion cofactors, or enzyme isoforms. To address this:
- Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4, 100 µM ZnCl₂).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate results with orthogonal assays (e.g., fluorescence quenching vs. HPLC-based activity assays) .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing phosphonate ester byproducts?
Key parameters include:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst loading: 5–10 mol% of Lewis acids (e.g., SnCl₂) accelerates imine phosphorylation.
- Stepwise hydrolysis: Controlled addition of HCl (1–2 M) prevents over-acidification, reducing esterification side reactions. Purity >95% is achievable via recrystallization (ethanol/water, 3:1 v/v) or ion-exchange chromatography (Dowex 50WX8 resin) .
Q. What mechanistic insights explain the pH-dependent enzyme inhibition by this compound?
The phosphonate group’s ionization state (pKa ≈ 2.1 and 7.2) dictates binding affinity. At neutral pH, the deprotonated phosphonate (PO₃²⁻) chelates active-site metal ions, while the protonated amine (NH₃⁺) forms hydrogen bonds with catalytic residues. Molecular dynamics simulations show that pH shifts alter the ligand’s charge distribution, impacting binding kinetics and residence time .
Q. Methodological Recommendations
- Stereochemical analysis: Use chiral HPLC (e.g., Chiralpak IC column) with UV detection at 210 nm to quantify enantiopurity .
- Biological assays: Include positive controls (e.g., EDTA for metalloenzyme inhibition) and negative controls (heat-inactivated enzymes) to validate specificity .
- Synthetic scale-up: Monitor reaction progress via inline FTIR to detect phosphite ester intermediates and optimize quenching times .
Comparison with Similar Compounds
Structural and Functional Analogues
1-Aminoethylphosphonic Acid
- Structure : Shorter carbon chain (C2 backbone) compared to 1-APA (C3 backbone).
- Applications : Exhibits herbicidal activity and acts as a glycine analog in enzyme inhibition .
- Key Difference : Reduced steric hindrance compared to 1-APA, leading to lower selectivity in binding to certain enzymes .
1-Aminobutylphosphonic Acid
- Structure : Extended C4 backbone.
- Applications: Used in studies of bacterial cell wall synthesis due to its structural mimicry of diamino acids .
- Key Difference : Enhanced hydrophobic interactions in enzymatic pockets compared to 1-APA .
Fluorinated Aromatic Derivatives
- Examples: 1-Amino-3-(2-fluorophenyl)propylphosphonic acid (15b) and 1-Amino-2-(4-fluoro-3-trifluoromethylphenyl)ethylphosphonic acid (1z) .
- Applications: Potent inhibitors of human and porcine aminopeptidases, with IC₅₀ values in the micromolar range .
- Key Difference: Fluorine substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-halogenated 1-APA .
Acylated Derivatives
1-(Acetylamino)alkylphosphonic Acids (Ac-AAP)
- Examples : Ac-GlyP (acetylated glycine analog), Ac-AlaP (acetylated alanine analog) .
- Synthesis: Prepared via acylation of 1-aminoalkylphosphonic acids under alkaline conditions .
- Applications: Intermediate in synthesizing mixed phosphono-dipeptides (e.g., Alaphosphaline), which show antibacterial activity .
1-(Benzoylamino)alkylphosphonic Acids (Bz-AAP)
- Key Feature : Benzoyl group increases lipophilicity, enhancing membrane permeability .
- Comparison with 1-APA : Bz-AAP derivatives exhibit slower hydrolysis rates due to steric protection of the phosphonic acid group .
Table 1. Comparative Data for Selected Aminophosphonic Acids
Properties
IUPAC Name |
1-aminopropylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJNDWGTWHHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864694 | |
Record name | Ampropylfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-23-5 | |
Record name | Ampropylfos [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-133879 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ampropylfos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, (1-aminopropyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | AMPROPYLFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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